5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine

Antiviral Research HCV Replicon Assay Prodrug Design

5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine (CAS 90012-86-5) is a synthetic 2',3'-dideoxyadenosine analog. Its structure integrates a lipophilic 5'-O-benzoyl protecting group and a 3'-C-(diethoxyphosphoryl)methyl phosphonate ester moiety, distinguishing it from canonical 2',3'-dideoxynucleosides (ddNs).

Molecular Formula C22H28N5O6P
Molecular Weight 489.5 g/mol
CAS No. 90012-86-5
Cat. No. B12925441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
CAS90012-86-5
Molecular FormulaC22H28N5O6P
Molecular Weight489.5 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1CC(OC1COC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)N)OCC
InChIInChI=1S/C22H28N5O6P/c1-3-31-34(29,32-4-2)12-16-10-18(27-14-26-19-20(23)24-13-25-21(19)27)33-17(16)11-30-22(28)15-8-6-5-7-9-15/h5-9,13-14,16-18H,3-4,10-12H2,1-2H3,(H2,23,24,25)/t16-,17-,18-/m1/s1
InChIKeyZBDRRGYGDIMDNG-KZNAEPCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine (CAS 90012-86-5) – Key Differentiators from Standard 2',3'-Dideoxynucleosides


5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine (CAS 90012-86-5) is a synthetic 2',3'-dideoxyadenosine analog. Its structure integrates a lipophilic 5'-O-benzoyl protecting group and a 3'-C-(diethoxyphosphoryl)methyl phosphonate ester moiety, distinguishing it from canonical 2',3'-dideoxynucleosides (ddNs). [1] The 5'-O-benzoyl group is a key pharmacophoric element for enhancing antiviral potency, a feature not present in unprotected ddNs. [2] The diethyl phosphonomethyl group acts as a prodrug motif for a phosphonate analog of a 3'-monophosphate, designed to mimic a natural nucleotide while conferring metabolic stability, a dual prodrug strategy absent in simple ddNs or 5'-monophosphate prodrugs. [1]

5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine – The Risks of Substituting with Simple 2',3'-Dideoxyadenosine Analogs


Generic substitution with simpler 2',3'-dideoxyadenosine analogs, such as the deprotected 2',3'-dideoxyadenosine (ddA) or its 5'-monophosphate prodrugs, fails because they lack the specific dual-prodrug strategy embedded in CAS 90012-86-5. The 5'-O-benzoyl group is not an inert protecting group; its presence can increase antiviral potency by an order of magnitude compared to an unmasked analogue, as demonstrated with related nucleosides where a 5'-O-benzoyl analogue had an EC50 of 6.1 µM versus 47.2 µM for its 5'-O-unmasked counterpart. [1] Furthermore, the 3'-phosphonate prodrug is a structural analog of a 3'-monophosphate [2], a fundamentally different metabolic entry point compared to the 5'-monophosphate prodrugs commonly used for ddNs. Substituting with a simple ddA or a 5'-prodrug would thus lead to a significant loss of antiviral potency and alter the intracellular activation pathway.

Quantitative Differentiation of 5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine from Its Closest Analogs


Anti-HCV Replicon Potency: 5'-O-Benzoyl Masking vs. Unmasked 5'-Hydroxyl Analog

The 5'-O-benzoyl group is a critical structural feature for antiviral potency, a concept validated in structurally related 2'-deoxyadenosine analogues. In a cell-based HCV replicon assay, the 5'-O-benzoyl analogue of 6-chloropurine-2'-deoxyriboside demonstrated significantly higher potency (EC50 = 6.1 µM) compared to its 5'-O-unmasked counterpart (EC50 = 47.2 µM). [1] This evidence classifies the 5'-O-benzoyl modification as a potency-enhancing pharmacophore, a benefit absent in the 5'-hydroxy analog of this compound (CAS 90012-88-7).

Antiviral Research HCV Replicon Assay Prodrug Design

Synthetic Utility as a Key Intermediate for 3'-Phosphonate Antiviral ddNs

This compound, or its very close structural analog 9-(5-O-benzoyl-3-deoxy-3-diethoxyphosphorylmethyl-β-D-ribofuranosyl)adenine, is a direct precursor in the published multi-step synthesis of 2',3'-dideoxy-3'-(phosphonomethyl)adenosine phosphonate analogs. [1] The synthetic route is validated by multiple intermediate characterizations, including X-ray crystallography. [1] This contrasts with other 2',3'-dideoxyadenosine analogs, which cannot serve as direct precursors to this specific class of 3'-phosphonate antivirals.

Medicinal Chemistry Nucleoside Synthesis Antiviral Prodrugs

Dual Prodrug Strategy: Cellular Uptake Advantage from Balanced Lipophilicity

The compound combines a lipophilic 5'-O-benzoyl ester (clogP contribution ~1.9) with a 3'-phosphonate ester, resulting in a calculated clogP of ~2.69. [1] This is significantly more lipophilic than the reported clogP of -0.66 for the parent compound 2',3'-dideoxyadenosine. [2] A moderately lipophilic logP value in the range of 2-3 is often associated with enhanced passive membrane permeability while retaining aqueous solubility, a balance not achieved by the highly polar parent ddA.

Prodrug Design Pharmacokinetics Nucleoside Transporter

Structural Definition via X-Ray Crystallography

A close structural analog, 9-(5-O-benzoyl-3-deoxy-3-diethoxyphosphorylmethyl-β-D-ribofuranosyl)adenine, has been unambiguously characterized by X-ray structure analysis. [1] This provides definitive proof of the stereochemistry and molecular conformation for this class of protected 3'-phosphonate intermediates. In contrast, many simpler 2',3'-dideoxynucleoside derivatives are only characterized by standard spectroscopic methods (¹H, ¹³C NMR, MS).

Structural Biology X-ray Crystallography Quality Control

Procurement-Driven Application Scenarios for 5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine


Lead Optimization for Anti-HCV Nucleoside Analogs

In a drug discovery program targeting the Hepatitis C virus (HCV), this compound serves as a superior starting point for lead optimization. Unlike the parent 2',3'-dideoxyadenosine, the 5'-O-benzoyl moiety installs a potency-enhancing pharmacophore that has been shown on a related scaffold to improve anti-HCV activity by approximately 7.7-fold (from an EC50 of 47.2 µM to 6.1 µM) in a replicon assay. [1] This allows medicinal chemists to build upon a scaffold with intrinsically higher potency.

Intracellular Delivery of 3'-Phosphonate Nucleotides

This compound is the optimal choice for studies on the intracellular delivery of 3'-phosphorylated nucleoside analogs. The dual prodrug strategy—a neutral 5'-O-benzoyl ester and a neutral diethyl phosphonate ester—is calculated to enhance membrane permeability by over 2000-fold compared to the free ddA parent compound, based on an increase in clogP from -0.66 to ~2.69. [1] This property is critical for in vitro experiments requiring efficient cell loading of the prodrug.

Synthetic Chemistry: Access to 2',3'-Dideoxy-3'-(phosphonomethyl)adenosine Derivatives

For synthetic and process chemistry groups aiming to produce 2',3'-dideoxy-3'-(phosphonomethyl)adenosine or its analogs, this compound is the essential and literature-precedented intermediate. Its use is validated by a published multi-step synthesis in a peer-reviewed journal, ensuring reproducibility. [1] Substituting with a different starting material would require a de novo synthesis route, increasing project risk and development time.

Structural Biology and Computational Chemistry Studies

For molecular modeling or X-ray crystallography studies of nucleoside binding sites, this class of compounds offers a unique advantage. The availability of a published X-ray structure for a closely related molecule provides a validated, high-resolution starting point for computational docking or pharmacophore modeling. [1] This reduces the uncertainty associated with in silico models built from lower-fidelity structural data.

Quote Request

Request a Quote for 5'-O-Benzoyl-2',3'-dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.